molecular formula C10H19Cl2N3O B6183485 N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride CAS No. 2624132-05-2

N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride

Cat. No.: B6183485
CAS No.: 2624132-05-2
M. Wt: 268.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with methoxypropan-2-yl and methyl groups, and two amine groups, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring. One common method includes the reaction of pyridine-2,5-diamine with methoxypropan-2-yl chloride in the presence of a suitable base, followed by methylation using methyl iodide.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of N-oxides or carboxylic acids.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride is used to study enzyme inhibition and protein interactions. It can act as a probe to understand biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, including its use as a precursor for drug development. It may be involved in the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine: Similar structure but without the dihydrochloride salt.

  • N5-(1-ethoxypropan-2-yl)-N5-methylpyridine-2,5-diamine: Ethoxy group instead of methoxy.

  • N5-(1-methoxypropan-2-yl)-N5-ethylpyridine-2,5-diamine: Ethyl group instead of methyl.

Uniqueness: N5-(1-methoxypropan-2-yl)-N5-methylpyridine-2,5-diamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2624132-05-2

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.